Methyl 5-bromo-2,3-dihydro-1H-indole-6-carboxylate

Medicinal Chemistry Organic Synthesis Cross-Coupling

Analog substitution risks derailing SAR studies. Methyl 5-bromo-2,3-dihydro-1H-indole-6-carboxylate provides a unique 5-bromo/6-ester indoline scaffold distinct from planar indoles. • Enables Suzuki-Miyaura & Buchwald-Hartwig diversification at C5 • Saturated core increases Fsp3, enhancing solubility & oral bioavailability • Direct precursor to β3 adrenergic receptor agonist candidates Supplied with Certificate of Analysis; ambient shipping globally.

Molecular Formula C10H10BrNO2
Molecular Weight 256.1 g/mol
CAS No. 1788041-64-4
Cat. No. B1434517
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-bromo-2,3-dihydro-1H-indole-6-carboxylate
CAS1788041-64-4
Molecular FormulaC10H10BrNO2
Molecular Weight256.1 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(C=C2CCNC2=C1)Br
InChIInChI=1S/C10H10BrNO2/c1-14-10(13)7-5-9-6(2-3-12-9)4-8(7)11/h4-5,12H,2-3H2,1H3
InChIKeyFLMKDSGWXSOCJZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 5-bromo-2,3-dihydro-1H-indole-6-carboxylate (CAS 1788041-64-4): Core Indoline Scaffold for Pharmaceutical Research


Methyl 5-bromo-2,3-dihydro-1H-indole-6-carboxylate (CAS 1788041-64-4) is a specialized heterocyclic building block belonging to the indoline family, a class of compounds significant in medicinal chemistry due to their presence in various natural products and pharmaceuticals . Its core structure features a partially saturated 2,3-dihydro-1H-indole ring system, distinguishing it from fully aromatic indoles. The compound's primary utility lies as a synthetic intermediate, with the bromine atom at the 5-position serving as a crucial handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), and the methyl ester at the 6-position providing a site for further derivatization, such as amide bond formation .

Why Substituting Methyl 5-bromo-2,3-dihydro-1H-indole-6-carboxylate with Similar Indoles or Indolines Fails in Lead Optimization


Directly substituting Methyl 5-bromo-2,3-dihydro-1H-indole-6-carboxylate (CAS 1788041-64-4) with its closest analogs can derail a medicinal chemistry campaign. Its combination of a specific 5-bromo substitution pattern on a saturated indoline core with a 6-carboxylate ester creates a unique reactivity and physicochemical profile. For instance, replacing it with the fully aromatic methyl 5-bromo-1H-indole-6-carboxylate introduces a planar, conjugated system that will exhibit different electronic properties and metabolic stability, potentially altering target binding and pharmacokinetics . Similarly, switching to a regioisomer like methyl 4-bromoindoline-6-carboxylate changes the geometry and electronic environment of the coupling handle, which can directly impact the success of key synthetic transformations like Suzuki-Miyaura cross-couplings and subsequent structure-activity relationships (SAR) .

Quantitative Differentiation of Methyl 5-bromo-2,3-dihydro-1H-indole-6-carboxylate (CAS 1788041-64-4): A Comparator-Based Analysis


Regioisomeric Impact on Synthetic Utility: 5-Bromo vs. 4-Bromo Indoline-6-carboxylates in Cross-Coupling

Methyl 5-bromo-2,3-dihydro-1H-indole-6-carboxylate provides a distinct regiochemical vector for diversification compared to its 4-bromo isomer. The position of the bromine atom relative to the 6-carboxylate group dictates the trajectory and steric environment of any group introduced via cross-coupling, leading to different SAR outcomes .

Medicinal Chemistry Organic Synthesis Cross-Coupling

Influence of Core Saturation on Physicochemical Properties: Indoline vs. Indole Analogs

The saturated indoline core of the target compound confers a higher fraction of sp3-hybridized carbons (Fsp3) compared to its fully aromatic indole analog, methyl 5-bromo-1H-indole-6-carboxylate. An increase in Fsp3 is often correlated with improved physicochemical properties for drug candidates, such as increased aqueous solubility and reduced melting point .

Medicinal Chemistry ADME Properties Drug Design

Differentiation in Downstream Application: Ester vs. Carboxylic Acid for Amide Coupling

The target compound is a methyl ester, offering a different synthetic entry point compared to the corresponding free carboxylic acid, 5-bromoindoline-6-carboxylic acid. The ester is a protected form that must be saponified before use in standard amide coupling reactions. This extra step may be desirable in certain synthetic sequences where an ester is required for earlier-stage stability or compatibility .

Medicinal Chemistry Parallel Synthesis Amide Bond Formation

Optimal Research Applications for Methyl 5-bromo-2,3-dihydro-1H-indole-6-carboxylate (CAS 1788041-64-4)


Scaffold for Kinase Inhibitor Discovery via Regioselective C-C Cross-Coupling

The 5-bromo substituent on the indoline core is ideally positioned for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings with aryl or heteroaryl boronic acids. This allows for the rapid exploration of structure-activity relationships (SAR) at the 5-position, a common diversification point in kinase inhibitor programs. The indoline scaffold provides a distinct three-dimensional shape compared to flat indole-based inhibitors .

Precursor for CNS-Targeted Compounds Due to Favorable Physicochemical Profile

The saturated nature of the indoline ring increases the fraction of sp3-hybridized carbons (Fsp3), a molecular property associated with improved solubility and a greater chance of clinical success for orally administered drugs . This makes Methyl 5-bromo-2,3-dihydro-1H-indole-6-carboxylate a strategically advantageous starting material for building libraries of compounds targeting the central nervous system (CNS), where achieving appropriate ADME properties is often challenging.

Versatile Intermediate for Synthesis of Beta-3 Adrenergic Receptor Agonists and Related Bioactives

Derivatives of 5-bromoindoline are established intermediates in the synthesis of selective human β3 adrenergic receptor agonists . The target compound, bearing both a 5-bromo and a 6-carboxylate ester, serves as a highly functionalized and protected version of this core, offering a convenient entry point for constructing these therapeutically relevant molecules [1].

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